3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, an oxirane ring, and a carbonitrile group
Preparation Methods
The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with epichlorohydrin under basic conditions to form the oxirane ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using a suitable cyanide source . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and inhibition of enzyme activity . The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents on a phenyl ring but differs in the presence of a thiazole ring instead of an oxirane ring.
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound features a pyrazolo[4,3-b]pyridine core and shares the chloro and fluoro substituents on the phenyl ring.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of an oxirane and carbonitrile group.
Properties
Molecular Formula |
C10H7ClFNO |
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Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3 |
InChI Key |
AMTHMHLAVYJZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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